Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
. This compound is characterized by its complex molecular structure, which includes a naphtho[1,2-b]furan core, a sulfonamide group, and a carboxylate ester.
Preparation Methods
The synthesis of Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate involves multiple steps, typically starting with the preparation of the naphtho[1,2-b]furan coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The naphtho[1,2-b]furan core may interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar compounds to Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate include other sulfonamide-containing naphtho[1,2-b]furan derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. For example, Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has a different sulfonamide group, which may result in different reactivity and applications .
Properties
IUPAC Name |
pentyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5S/c1-4-5-8-15-31-26(28)24-18(3)32-25-21-10-7-6-9-20(21)23(16-22(24)25)27-33(29,30)19-13-11-17(2)12-14-19/h6-7,9-14,16,27H,4-5,8,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZUJGAYZHAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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